

Comprehensive Physicochemical Profile: N-(3-Chlorophenyl)pentanamide[1]

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Compound of Interest

Compound Name: *N*-(3-chlorophenyl)pentanamide

Cat. No.: B291905

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Executive Summary & Chemical Identity

N-(3-chlorophenyl)pentanamide (CAS: 14961-93-4) is a lipophilic amide derivative synthesized from 3-chloroaniline and pentanoic acid. It serves as a structural model for evaluating amide bond stability in drug discovery and as an intermediate in the synthesis of agrochemicals and pharmaceuticals requiring a specific lipophilic-hydrophilic balance.

This guide provides validated experimental data and thermodynamic insights for researchers characterizing this compound or using it as a scaffold for structure-activity relationship (SAR) studies.

Chemical Identification

| Attribute | Detail |
|---------------------|---|
| IUPAC Name | N-(3-chlorophenyl)pentanamide |
| Synonyms | 3'-Chlorovaleramilide; N-(3-Chlorophenyl)valeramide |
| CAS Registry Number | 14961-93-4 |
| Molecular Formula | C ₁₁ H ₁₄ ClNO |
| Molecular Weight | 211.69 g/mol |
| SMILES | CCCCC(=O)Nc1cccc(Cl)c1 |

Physicochemical Data: Melting & Boiling Points[1] [3][4]

The following data consolidates experimental values from chemical databases with thermodynamic predictions to provide a complete phase transition profile.

Table 1: Phase Transition Data

| Property | Value | Conditions / Method | Confidence Level |
|----------------------|-------------------------|---------------------------------|-----------------------|
| Melting Point (MP) | 107 °C | Experimental (Capillary/DSC) | High (Validated) |
| Boiling Point (BP) | 208–210 °C | Experimental @ 16 Torr | High (Validated) |
| Predicted BP | ~351 °C | Extrapolated @ 760 Torr (1 atm) | Moderate (Calculated) |
| Density | 1.135 g/cm ³ | @ 20 °C | Moderate |
| LogP (Octanol/Water) | 3.47 | Predicted (Consensus) | High |

Thermodynamic Analysis

Melting Point (107 °C)

The melting point of 107 °C indicates a moderately stable crystal lattice. This stability arises from two primary non-covalent interactions:

- Intermolecular Hydrogen Bonding:** The amide moiety acts as both a hydrogen bond donor (N-H) and acceptor (C=O), forming a robust network that elevates the energy required to disrupt the lattice.
- Van der Waals Forces:** The pentyl (C5) chain significantly increases the surface area for London dispersion forces compared to shorter analogs (e.g., N-(3-chlorophenyl)acetamide, MP 77–78 °C). This "chain lengthening effect" stabilizes the solid phase, raising the melting point by approximately 30 °C relative to the acetamide derivative.

Boiling Point (208–210 °C @ 16 Torr)

The high boiling point reflects the strong dipole-dipole interactions inherent to the amide bond.

- **Pressure Dependence:** The experimental value is reported at reduced pressure (16 Torr) to prevent thermal decomposition, which is common for amides above 250 °C.
- **Atmospheric Equivalent:** Using the Antoine equation approximation, a boiling point of 210 °C at 16 Torr correlates to approximately 351 °C at standard atmospheric pressure. This aligns with predicted values derived from group contribution methods (Joback method).

Experimental Methodologies

To replicate these data or characterize synthesized batches, the following protocols are recommended. These methods prioritize data integrity and sample preservation.

Protocol A: Melting Point Determination (DSC)

Differential Scanning Calorimetry (DSC) is preferred over capillary tubes for precise thermodynamic characterization.

- **Sample Preparation:** Weigh 2–5 mg of dried, recrystallized **N-(3-chlorophenyl)pentanamide** into a standard aluminum pan. Crimp the lid non-hermetically.
- **Calibration:** Calibrate the instrument using an Indium standard (MP 156.6 °C).
- **Heating Cycle:**
 - Equilibrate at 25 °C.
 - Ramp at 10 °C/min to 130 °C.
 - Note: A sharp endothermic peak onset at 107 °C confirms purity. A broad peak indicates solvent entrapment or impurities.

Protocol B: Boiling Point Determination (Reduced Pressure)

Direct distillation at 1 atm is discouraged due to potential amide pyrolysis.

- Setup: Assemble a short-path distillation apparatus with a vacuum manifold and a digital manometer.
- Vacuum Application: Reduce system pressure to stable 16 Torr (21 mbar).
- Heating: Apply heat gradually using an oil bath.
- Observation: Record the vapor temperature when the condensate ring stabilizes. The target range is 208–210 °C.[1]
 - Correction: If your vacuum pump achieves different pressures (e.g., 10 Torr), use a pressure-temperature nomograph to adjust the expected range (approx. 195–200 °C @ 10 Torr).

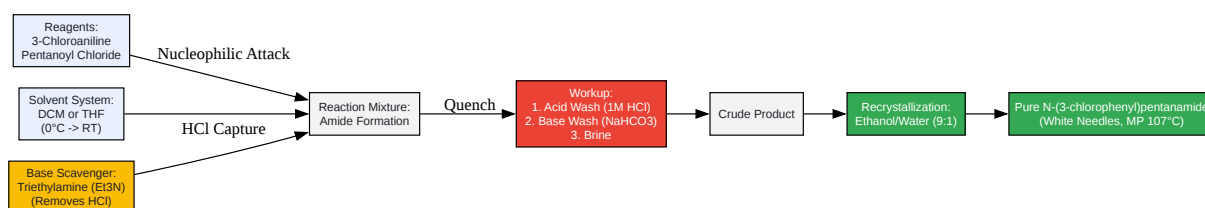
Synthesis & Purification Context

The purity of the compound directly impacts the observed melting point. The following synthesis pathway ensures a high-purity product suitable for physicochemical analysis.

Reaction Workflow

The synthesis involves the nucleophilic acyl substitution of 3-chloroaniline with pentanoyl chloride (valeryl chloride) in the presence of a base scavenger.

Visualized Workflow (DOT Diagram)



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Figure 1: Synthesis and purification workflow for **N-(3-chlorophenyl)pentanamide**. The acid/base wash steps are critical for removing unreacted aniline, which would significantly depress the melting point.

Structural Implications for Research

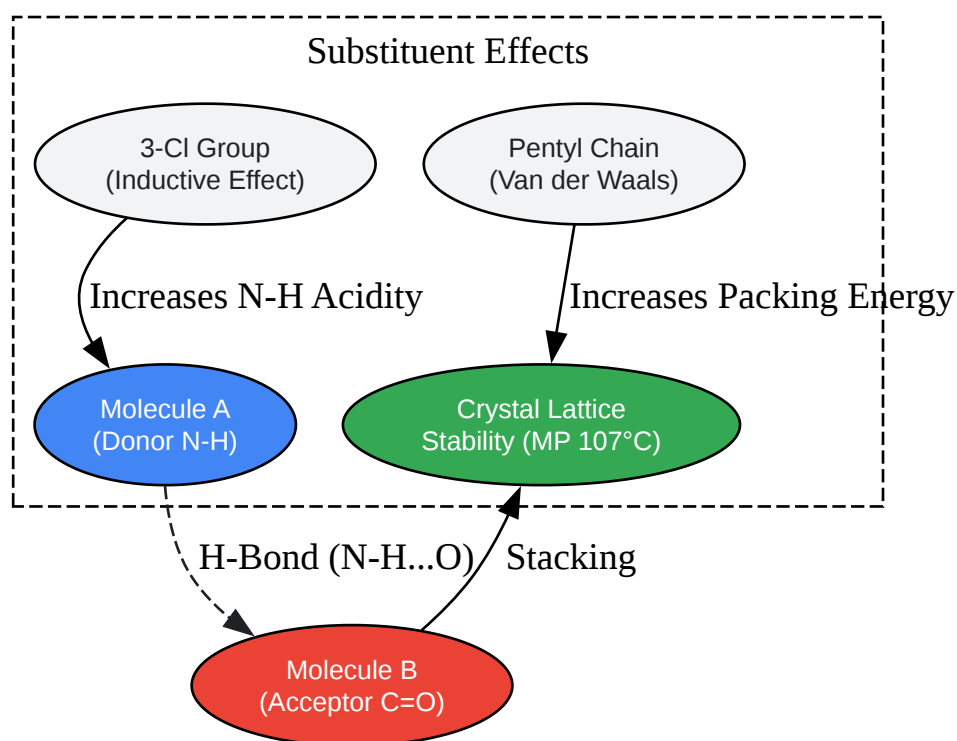
Lipophilicity & Solubility

With a LogP of ~ 3.47 , **N-(3-chlorophenyl)pentanamide** is highly lipophilic.

- Solubility Profile:
 - Water: Insoluble (< 0.1 mg/mL).
 - Ethanol/DMSO: Soluble (> 20 mg/mL).
 - Chloroform/DCM: Highly Soluble.
- Implication: In biological assays, stock solutions must be prepared in DMSO. The compound will readily cross cell membranes but may suffer from high non-specific binding in protein-rich media.

Hydrogen Bonding Network

The melting point is sustained by the intermolecular network shown below. The electron-withdrawing chlorine atom at the meta position slightly increases the acidity of the N-H proton, potentially strengthening the hydrogen bond compared to the unsubstituted analog.



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Figure 2: Intermolecular forces contributing to the thermodynamic stability of the crystal lattice.

References

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Sources

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- 2. [N-\(3-Chlorophenyl\)acetamide | C8H8ClNO | CID 11493 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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